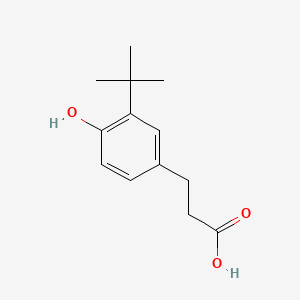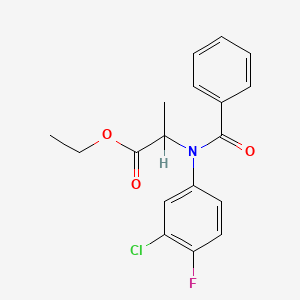
1,2-Vinylenebis(triphenylphosphonium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Vinylenebis(triphenylphosphonium) dibromide is a chemical compound with the molecular formula C38H32Br2P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a vinylene bridge. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Vinylenebis(triphenylphosphonium) dibromide can be synthesized through a reaction involving triphenylphosphine and a suitable vinylene precursor. The reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent. The process involves the formation of a vinylene bridge between two triphenylphosphonium groups, followed by the addition of bromide ions to form the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Vinylenebis(triphenylphosphonium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
1,2-Vinylenebis(triphenylphosphonium) dibromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cellular processes and molecular interactions.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Vinylenebis(triphenylphosphonium) dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to changes in cellular processes. The vinylene bridge and triphenylphosphonium groups play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Vinylenebis(triphenylphosphonium bromide): Similar in structure but with bromide ions instead of dibromide.
Triphenylphosphine: A simpler compound with one phosphine group.
Vinylene-linked phosphonium compounds: Other compounds with vinylene bridges and phosphonium groups.
Uniqueness
1,2-Vinylenebis(triphenylphosphonium) dibromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields of research further highlight its versatility and importance .
Properties
CAS No. |
54770-27-3 |
|---|---|
Molecular Formula |
C38H34Br2P2+2 |
Molecular Weight |
712.4 g/mol |
IUPAC Name |
triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dihydrobromide |
InChI |
InChI=1S/C38H32P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/b32-31+;; |
InChI Key |
TVFYBHGFLHYJNV-GLDAUVFXSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |
Key on ui other cas no. |
54770-27-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















